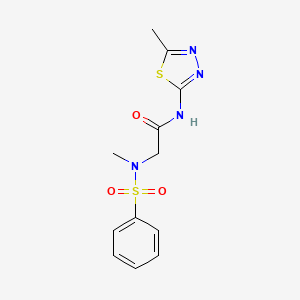![molecular formula C17H25N5O4 B4941348 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins in the body. This binding can lead to changes in protein function, which can have downstream effects on cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can have a variety of biochemical and physiological effects, depending on the specific proteins that it binds to. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology and behavior.
実験室実験の利点と制限
One advantage of using 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide in lab experiments is its high selectivity for certain proteins, which can allow researchers to study the function of these proteins in a more targeted and specific way. However, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can also have limitations, such as its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide, including further studies of its mechanism of action, the development of new synthetic methods for the compound, and the exploration of its potential therapeutic applications. Additionally, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide could be used as a tool for studying a wide range of cellular processes and physiological systems, making it an important area of focus for future research.
In conclusion, 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide is a chemical compound that has significant potential for use in scientific research. Its high selectivity for certain proteins, combined with its ability to alter cellular signaling pathways and other physiological processes, make it an important tool for studying the function of specific proteins in the body. While there are limitations to its use, the future looks bright for continued research and development of 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide.
合成法
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylpiperazine with 5-(4-morpholinyl)-2-nitrobenzoic acid, followed by the addition of acetic anhydride. The resulting compound is then purified using chromatography to obtain pure 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide.
科学的研究の応用
2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins in the body. 2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide has been shown to selectively bind to certain proteins, which can help researchers better understand how these proteins function and how they can be targeted for therapeutic purposes.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(5-morpholin-4-yl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-19-4-6-20(7-5-19)13-17(23)18-15-12-14(2-3-16(15)22(24)25)21-8-10-26-11-9-21/h2-3,12H,4-11,13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFVGLFYVVPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)

![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)



![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)